7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
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Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of isoquinoline derivatives. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activities compared to other trifluoromethyl-containing compounds. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H11F3N2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5,14H2 |
InChI Key |
RAXCCSJEERPILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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